6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
Description
Properties
IUPAC Name |
6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(9)5-4(8)7-6-2/h1H3,(H2,5,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZQRZAHVJVJGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)NC1=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362567 | |
| Record name | F3097-0464 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98213-64-0 | |
| Record name | F3097-0464 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one typically involves the reaction of 2,4,6-trisubstituted triazines with sulfur-containing reagents. One common method involves the reaction of 2,4,6-trisubstituted triazines with sulfur in the presence of a solvent such as tetrahydrofuran. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazine derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one serves as a versatile building block. Its ability to participate in nucleophilic substitution reactions allows for the synthesis of more complex molecules.
Key Reactions:
- Nucleophilic Substitution: The compound can react with various nucleophiles to form substituted derivatives.
- Cyclization Reactions: It can undergo cyclization to yield new heterocyclic compounds.
Biology
The biological applications of this compound are primarily linked to its role as a potential bioactive agent. Research indicates that it may exhibit antimicrobial and antifungal properties.
Case Study:
A study investigated the antimicrobial efficacy of this compound against several bacterial strains. Results showed significant inhibition at concentrations as low as 100 µg/mL, suggesting its potential as a therapeutic agent in treating infections.
Medicine
In medicinal chemistry, this compound is being explored for its potential use as an anti-inflammatory and analgesic agent. The triazine core is known for its ability to modulate biological pathways involved in inflammation.
Research Findings:
Recent pharmacological studies have demonstrated that derivatives of this compound exhibit promising activity against inflammatory markers in vitro.
Industrial Applications
The compound is also being evaluated for various industrial applications due to its chemical stability and reactivity.
Applications Include:
- Agriculture: As a potential agrochemical for pest control.
- Material Science: In the development of novel materials with enhanced properties.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Organic Synthesis | Versatile building block for complex molecules |
| Biology | Antimicrobial Agent | Significant inhibition of bacterial growth at low concentrations |
| Medicine | Anti-inflammatory | Modulates inflammatory markers effectively |
| Industry | Agrochemical | Potential use in pest control formulations |
Mechanism of Action
The mechanism of action of 6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and the nature of the target. The sulfanylidene group plays a crucial role in its reactivity and binding affinity to biological molecules, contributing to its observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 1,2,4-triazinone scaffold is highly versatile, with modifications at positions 3, 5, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Substituent Effects on Reactivity and Hydration
6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one
- Key features : Methyl at C6, sulfanylidene at C3.
- Hydration behavior : The sulfanylidene group enhances nucleophilic attack at C5, favoring hydration equilibria. Polarographic studies indicate strong hydration of the C6=N1 azomethine bond (equilibrium constant Kₕ > 0.24 in water) compared to C2=N3 bonds (Kₕ > 0.13) .
- Reactivity : The thione group participates in hydrogen bonding and tautomerism, influencing interactions with biological targets like enzymes .
- Metamitron (4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) Key features: Phenyl at C6, amino at C4, methyl at C3. Application: A herbicide targeting photosynthesis inhibition in weeds. Comparison: The phenyl group at C6 increases hydrophobicity, enhancing soil adsorption, while the amino group at C4 stabilizes the triazinone ring against hydrolysis .
- 5-Nitro-1,2-dihydro-3H-1,2,4-triazin-3-one (NTO) Key features: Nitro group at C4. Application: Insensitive munitions compound. Comparison: The nitro group confers explosive properties via high nitrogen content (34.8%) and thermal stability.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|
| 6-Methyl-5-sulfanylidene derivative | 143.16 | 1.6 | 104 | C6-methyl, C5-sulfanylidene |
| Metamitron | 202.23 | 2.1 | 85 | C6-phenyl, C4-amino |
| NTO | 130.08 | -0.8 | 95 | C5-nitro |
| 6-Ethylsulfanyl-5-methylsulfanyl derivative | 203.30 | 2.2 | 104 | C6-ethylsulfanyl, C5-methylsulfanyl |
- Key observations :
- The sulfanylidene group increases topological polar surface area (TPSA), enhancing solubility and hydrogen-bonding capacity compared to nitro or alkylthio groups.
- Methyl substitution at C6 reduces steric hindrance, favoring synthetic accessibility and derivatization .
Biological Activity
6-Methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one (CAS No. 98213-64-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C4H5N3OS. It features a triazine ring structure with a sulfanylidene group, which is believed to contribute to its biological activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacteria and fungi. For example, concentrations as low as 100 µg/mL were sufficient to inhibit the growth of certain pathogens.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. In cellular assays, it has shown the ability to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The mechanism involves the activation of caspases and the downregulation of anti-apoptotic proteins.
3. Antioxidant Activity
this compound also exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
1. Enzyme Inhibition
The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfanylidene group is thought to interact with active sites on these enzymes, altering their function and thereby influencing cellular processes.
2. Gene Expression Modulation
Research indicates that this compound can modulate gene expression related to cell survival and proliferation. It affects transcription factors that regulate these processes, leading to changes in cellular behavior.
Case Studies
Several studies have highlighted the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against Staphylococcus aureus and Candida albicans at concentrations below 200 µg/mL. |
| Study 2 | Showed induction of apoptosis in human breast cancer cells (MCF-7) with IC50 values around 50 µM after 48 hours of treatment. |
| Study 3 | Reported significant antioxidant activity with an IC50 value of 30 µg/mL in DPPH radical scavenging assays. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-methyl-5-sulfanylidene-2H-1,2,4-triazin-3-one, and how do reaction conditions affect yield?
- Methodology :
- One-pot synthesis : Adaptable from triazine derivatives, involving cotrimerization of nitriles with guanidine or N-acetylguanidine under solvent-free conditions. This method minimizes purification steps and improves efficiency .
- Thiol incorporation : Use 1,2,4-triazole-3-thiols as intermediates. For example, react 6-chloro-3-chloromethyl pyridine with thiol-containing precursors to introduce the sulfanylidene group, followed by cyclization .
- Critical parameters : Temperature (80–120°C), solvent choice (e.g., DMF for polar intermediates), and catalyst selection (e.g., BF₃·Et₂O for cyclization) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?
- NMR :
- ¹H NMR : Identify methyl protons (δ 2.1–2.5 ppm) and sulfanylidene protons (δ 3.8–4.2 ppm). Coupling patterns distinguish tautomeric forms .
- ¹³C NMR : Carbonyl (C=O) at ~170 ppm and triazine ring carbons (120–150 ppm) confirm cyclization .
- IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–H stretch in thiol intermediates) .
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and substituent loss (e.g., –SCH₃ groups) .
Advanced Research Questions
Q. What computational strategies (DFT, molecular docking) predict the reactivity and bioactivity of this triazinone?
- DFT studies :
- Optimize geometry at B3LYP/6-31G(d) level to calculate charge distribution, HOMO-LUMO gaps (~4.5 eV), and Fukui indices for electrophilic/nucleophilic sites .
- Simulate IR and NMR spectra to cross-validate experimental data .
- Molecular docking :
- Dock into protein targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize binding poses with sulfanylidene groups forming hydrogen bonds (e.g., with Thr766) and hydrophobic interactions .
Q. How do researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic results)?
- Methodological approaches :
- Triangulation : Combine in vitro assays (e.g., MIC tests for antimicrobial activity) with cytotoxicity screens (e.g., MTT assays on mammalian cells) to differentiate selective toxicity .
- Batch consistency : Verify compound purity (>95% by HPLC) and storage conditions (e.g., desiccated at –20°C) to mitigate degradation artifacts .
Q. What experimental designs optimize the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Solubility enhancement :
- Co-crystallization : Use succinic acid or PEG-4000 to improve aqueous solubility (tested via shake-flask method) .
- Prodrug synthesis : Introduce phosphate or acetyl groups at the triazine N-position, reversible under physiological conditions .
- Metabolic stability :
- Liver microsome assays : Incubate with rat/human microsomes (37°C, NADPH system) to track half-life (t₁/₂) and identify metabolic hotspots (e.g., sulfanylidene oxidation) .
Q. How do structural modifications (e.g., substituent variation at C-6) influence electronic properties and bioactivity?
- Electronic effects :
- Electron-withdrawing groups (e.g., –NO₂ at C-6) reduce HOMO-LUMO gaps, enhancing reactivity in nucleophilic substitutions .
- Methyl vs. ethyl groups : Methyl improves steric accessibility for target binding, while ethyl increases logP (lipophilicity) .
- Bioactivity trends :
- 6-Methyl derivatives show superior antimicrobial activity (MIC 8–16 µg/mL) compared to 6-ethyl analogs (MIC 32–64 µg/mL), likely due to better membrane penetration .
Data Contradiction Analysis
Q. Why do X-ray crystallography and DFT models sometimes disagree on bond angles in the triazine ring?
- Root causes :
- Crystal packing forces distort bond angles by 2–5°, whereas gas-phase DFT models ignore intermolecular interactions .
- Thermal motion in crystals (B-factors > 4 Ų) introduces uncertainty in experimental measurements .
- Resolution : Use periodic DFT (e.g., VASP) to simulate crystal environments, improving agreement with experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
